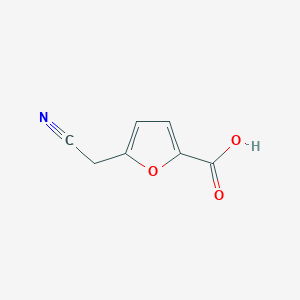
5-(Cyanomethyl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyanomethyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)furan-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with furan-2-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
5-(Cyanomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
The major products formed from these reactions include various substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(Cyanomethyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 5-(Cyanomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks, influencing the compound’s biological activity. The furan ring’s aromatic nature also contributes to its reactivity and binding affinity with target molecules.
相似化合物的比较
Similar Compounds
5-Hydroxymethylfurfural (HMF): A furan derivative with a hydroxymethyl group, used as a platform chemical for producing bio-based materials.
2,5-Furandicarboxylic Acid (FDCA): A dicarboxylic acid derived from furan, used in the production of bioplastics and polymers.
Furfuryl Alcohol: A furan derivative with an alcohol group, used in the synthesis of resins and as a solvent.
Uniqueness
5-(Cyanomethyl)furan-2-carboxylic acid is unique due to its cyanomethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications, such as the synthesis of novel bioactive compounds and specialty materials.
属性
分子式 |
C7H5NO3 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
5-(cyanomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3H2,(H,9,10) |
InChI 键 |
RXBXNTKHMRQXBH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)C(=O)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
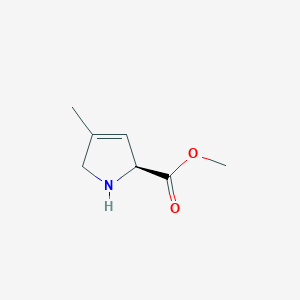
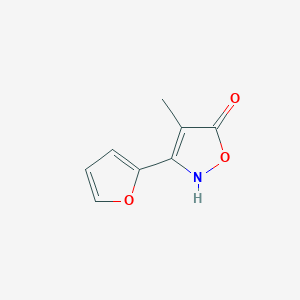
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
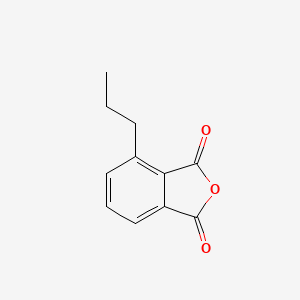
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
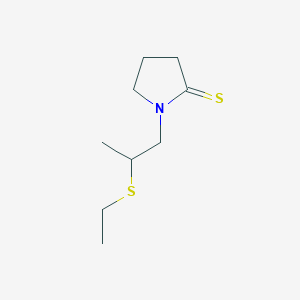
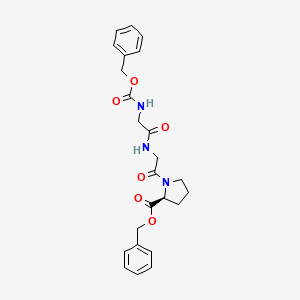
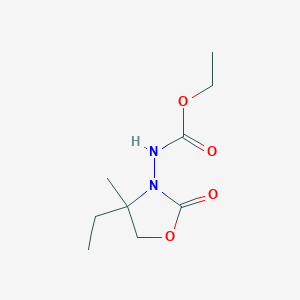
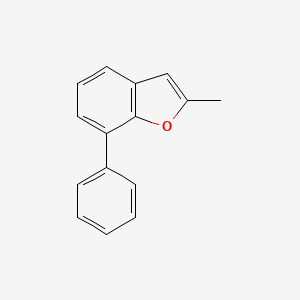
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
